molecular formula C17H14N4 B14205168 1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-1-methyl- CAS No. 824394-91-4

1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-1-methyl-

Cat. No.: B14205168
CAS No.: 824394-91-4
M. Wt: 274.32 g/mol
InChI Key: OGDISRQEVSJCCY-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-1-methyl- is a heterocyclic compound that features both benzimidazole and imidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-1-methyl- typically involves the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone. One common method includes the reaction of o-phenylenediamine with an aromatic aldehyde in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-1-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole and imidazole rings.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products:

    Oxidation: Formation of benzimidazole-2-carboxylic acid derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole and imidazole derivatives.

Scientific Research Applications

1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-1-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-1-methyl- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    1H-Benzimidazole: A simpler analog with similar structural features but lacking the additional imidazole moiety.

    2-Phenylbenzimidazole: Another analog with a phenyl group substitution, offering different chemical properties and applications.

Uniqueness: 1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-1-methyl- is unique due to the presence of both benzimidazole and imidazole rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

824394-91-4

Molecular Formula

C17H14N4

Molecular Weight

274.32 g/mol

IUPAC Name

2-[2-(1H-imidazol-2-yl)phenyl]-1-methylbenzimidazole

InChI

InChI=1S/C17H14N4/c1-21-15-9-5-4-8-14(15)20-17(21)13-7-3-2-6-12(13)16-18-10-11-19-16/h2-11H,1H3,(H,18,19)

InChI Key

OGDISRQEVSJCCY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=CC=CC=C3C4=NC=CN4

Origin of Product

United States

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